

Application of Didecyl Adipate in Poly(vinyl chloride) Food Film

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Compound of Interest

Compound Name: *Didecyl adipate*

Cat. No.: *B089541*

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Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl adipate (DDA), often referred to in commercial products as Di-iso-decyl Adipate (DIDA), is a high molecular weight plasticizer utilized in the formulation of flexible poly(vinyl chloride) (PVC) films for food contact applications. Its primary function is to increase the flexibility, durability, and workability of the otherwise rigid PVC polymer. Adipate esters, in general, are recognized for imparting excellent low-temperature flexibility to PVC products. DIDA is particularly noted for its low volatility and resistance to extraction by aqueous and fatty substances, making it a suitable candidate for food packaging films. These application notes provide a comprehensive overview of the use of DDA in PVC food films, including its effects on material properties, migration characteristics, and relevant analytical protocols.

Key Performance Characteristics

The incorporation of **didecyl adipate** as a primary plasticizer in PVC formulations imparts several desirable properties to food packaging films. As a high molecular weight adipate ester, DIDA offers a good balance of plasticizing efficiency and permanence.

2.1. Plasticizing Effect

DDA effectively reduces the intermolecular forces between PVC polymer chains, thereby lowering the glass transition temperature (T_g) and increasing the flexibility of the film. A well-plasticized PVC film should exhibit a low elastic modulus, high tensile elongation, and low tensile strength.[1]

2.2. Low-Temperature Performance

A key advantage of adipate plasticizers, including DDA, is the excellent flexibility they impart to PVC at low temperatures. This property is crucial for food packaging applications where products may be refrigerated or frozen.

2.3. Migration Resistance

Due to its higher molecular weight compared to other adipates like dioctyl adipate (DOA), DIDA exhibits lower volatility and greater resistance to migration into foodstuffs, particularly those with high-fat content.[2] This is a critical factor for ensuring food safety and complying with regulatory standards.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for **didecyl adipate** in the public domain, the following tables include data for closely related and commonly studied adipate plasticizers, such as di-(2-ethylhexyl) adipate (DEHA), to provide a comparative context. It should be noted that while trends are similar, exact values for DDA may vary.

Table 1: Typical Mechanical Properties of PVC Films with Adipate Plasticizers

Property	Unplasticized PVC	PVC with DEHA (40 phr)	General Trend with Increasing Plasticizer
Tensile Strength (MPa)	~50-60	~15-25	Decreases
Elongation at Break (%)	<10	>300	Increases
Hardness (Shore A)	>90	~70-80	Decreases

Data is representative and compiled from various sources on PVC plasticization.[3][4][5]

Table 2: Glass Transition Temperature (Tg) of PVC with Adipate Plasticizers

Plasticizer	Concentration (wt%)	Glass Transition Temperature (°C)
None	0	~85
Diethyl Phthalate (DEHP)	10	~65
Diethyl Phthalate (DEHP)	20	~50
Adipate Esters (general)	20-40	Significant reduction below room temperature

Data illustrates the general effect of plasticizers on PVC's Tg.[6][7]

Table 3: Migration of Adipate Plasticizers from PVC Film into Food Simulants

Plasticizer	Food Simulant	Test Conditions	Migration Level
DEHA	Various Foods (retail survey)	N/A	1.0 - 212 mg/kg
DEHA	Fatty Foods (direct contact)	Elevated Temp. & Time	High Migration
DEHA	Aqueous/Acidic Foods	Room Temp.	Low Migration

Migration is highly dependent on the food type (fat content), contact time, and temperature.[8][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the application of **didecyl adipate** in PVC food films.

4.1. Protocol 1: Determination of Plasticizer Migration into Food Simulants

Objective: To quantify the migration of **didecyl adipate** from a PVC film into a food simulant (e.g., olive oil for fatty foods, or ethanol/water mixtures for aqueous and alcoholic foods).

Materials:

- PVC film containing a known concentration of **didecyl adipate**.
- Food simulant (e.g., 95% ethanol, olive oil).
- Glass migration cells.
- Incubator or oven for controlled temperature exposure.
- Gas Chromatograph with Mass Spectrometer (GC-MS).
- Hexane (analytical grade).
- Internal standard (e.g., a deuterated adipate).
- Volumetric flasks, pipettes, and vials.

Procedure:

- Sample Preparation: Cut the PVC film into specimens of known surface area (e.g., 1 dm²).
- Migration Cell Assembly: Place the PVC film specimen in a glass migration cell and add a known volume of the food simulant, ensuring complete contact with the film surface.
- Incubation: Seal the migration cell and incubate at a specified temperature and duration (e.g., 40°C for 10 days, as per regulatory guidelines).
- Sample Extraction:
 - For ethanol-based simulants: Take an aliquot of the simulant, add the internal standard, and dilute with hexane.
 - For olive oil: Perform a liquid-liquid extraction. Take an aliquot of the oil, dissolve in hexane, add the internal standard, and then extract the adipate from the oil matrix.

- GC-MS Analysis:
 - Inject the extracted sample into the GC-MS.
 - Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
 - Set the temperature program to achieve good separation of **didecyl adipate** from other components.
 - Use Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of **didecyl adipate** and the internal standard.
- Quantification: Create a calibration curve using standards of known **didecyl adipate** concentrations. Calculate the concentration of DDA in the food simulant based on the peak area ratio to the internal standard. Express the migration in mg/kg of food simulant or mg/dm² of the film surface.[\[11\]](#)[\[12\]](#)[\[13\]](#)

4.2. Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the effect of **didecyl adipate** on the tensile strength and elongation at break of the PVC film.

Materials:

- PVC film samples with varying concentrations of **didecyl adipate**.
- Universal Testing Machine (UTM) with grips suitable for thin films.
- Die cutter for preparing dumbbell-shaped specimens according to a standard (e.g., ASTM D882).

Procedure:

- Specimen Preparation: Cut at least five dumbbell-shaped specimens from each PVC film formulation using the die cutter.
- Measurement of Dimensions: Measure the thickness and width of the narrow section of each specimen.

- Tensile Testing:
 - Mount a specimen in the grips of the UTM.
 - Apply a constant rate of extension until the specimen breaks.
 - Record the force and elongation throughout the test.
- Data Analysis:
 - Tensile Strength: Calculate the maximum stress applied before rupture.
 - Elongation at Break: Calculate the percentage increase in length at the point of rupture.
 - Calculate the average and standard deviation for each set of specimens.

4.3. Protocol 3: Determination of Glass Transition Temperature (T_g)

Objective: To measure the glass transition temperature of PVC films plasticized with **didecyl adipate**.

Materials:

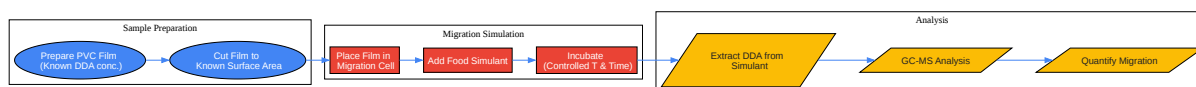
- PVC film samples with varying concentrations of **didecyl adipate**.
- Differential Scanning Calorimeter (DSC).
- Sample pans (aluminum).

Procedure:

- Sample Preparation: Cut a small, flat piece of the PVC film (5-10 mg) and place it in a DSC sample pan.
- DSC Analysis:
 - Place the sample pan and an empty reference pan in the DSC cell.
 - Heat the sample to a temperature above its expected T_g to erase its thermal history.

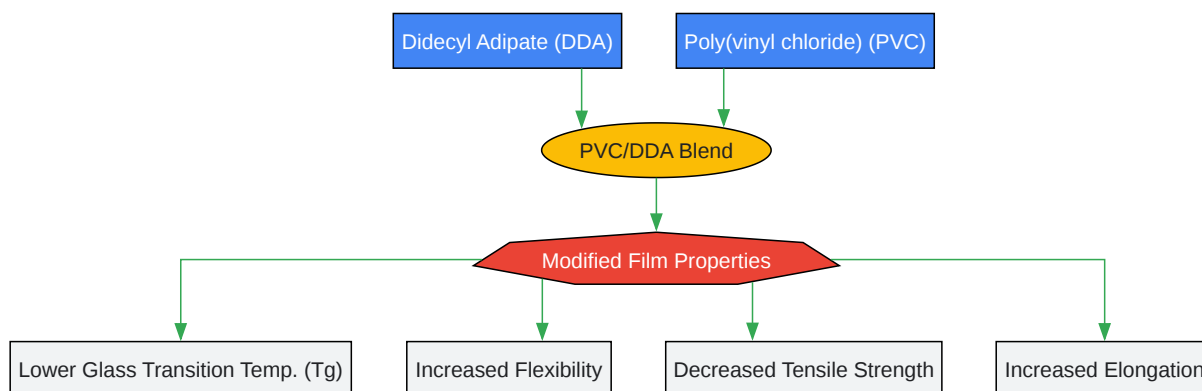
- Cool the sample at a controlled rate (e.g., 10°C/min).
- Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.
- Data Analysis: Determine the T_g from the midpoint of the step change in the heat flow curve from the second heating scan.[6]

Visualizations



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Caption: Workflow for determining **didecyl adipate** migration.



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Caption: Logical relationship of DDA's effect on PVC properties.

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